1-(2-Bromo-3-(difluoromethoxy)phenyl)hydrazine hydrochloride
Description
1-(2-Bromo-3-(difluoromethoxy)phenyl)hydrazine hydrochloride is a halogenated phenylhydrazine derivative characterized by a bromine atom at the ortho position and a difluoromethoxy group at the meta position on the phenyl ring. The hydrochloride salt improves stability and solubility, facilitating its use in synthetic workflows. Its molecular formula is C₇H₆BrClF₂N₂O, and it is classified under halogenated hydrazines, which are notable for their reactivity and pharmacological relevance .
Properties
Molecular Formula |
C7H8BrClF2N2O |
|---|---|
Molecular Weight |
289.50 g/mol |
IUPAC Name |
[2-bromo-3-(difluoromethoxy)phenyl]hydrazine;hydrochloride |
InChI |
InChI=1S/C7H7BrF2N2O.ClH/c8-6-4(12-11)2-1-3-5(6)13-7(9)10;/h1-3,7,12H,11H2;1H |
InChI Key |
WFUSFGIZVGICPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)F)Br)NN.Cl |
Origin of Product |
United States |
Preparation Methods
Diazotization of 2-Bromo-3-(difluoromethoxy)aniline
2-Bromo-3-(difluoromethoxy)aniline undergoes diazotization in acidic media (HCl, NaNO$$2$$, 0–5°C) to form the diazonium salt. Subsequent reduction using stannous chloride (SnCl$$2$$) or sodium sulfite (Na$$2$$SO$$3$$) yields the hydrazine derivative.
Reaction Scheme:
$$
\text{Ar-NH}2 \xrightarrow{\text{NaNO}2, \text{HCl}} \text{Ar-N}2^+ \xrightarrow{\text{SnCl}2} \text{Ar-NH-NH}_2 \cdot \text{HCl}
$$
Key Considerations:
Alternative Reducing Agents
Zinc dust in acetic acid or catalytic hydrogenation (H$$_2$$, Pd/C) offers milder conditions, though competing dehalogenation of the bromo group must be monitored.
Nucleophilic Aromatic Substitution (SNAr)
Displacement of Nitro Groups
3-Nitro-2-bromo-1-(difluoromethoxy)benzene reacts with hydrazine hydrate (NH$$2$$NH$$2\cdot$$H$$_2$$O) in polar aprotic solvents (DMF, DMSO) at 80–100°C. The nitro group acts as a leaving group, facilitated by the electron-deficient aromatic ring.
Optimization Data:
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DMF, 80°C, 12 h | 68 | 92 |
| DMSO, 100°C, 8 h | 72 | 89 |
Challenges:
- Competing hydrolysis of the difluoromethoxy group under basic conditions necessitates pH control (pH 6–7).
- Excess hydrazine (2–3 equiv.) ensures complete substitution.
Transition Metal-Catalyzed Coupling
Buchwald-Hartwig Amination
Comparative Analysis of Methods
| Method | Yield (%) | Cost | Scalability | Functional Group Tolerance |
|---|---|---|---|---|
| Diazotization/Reduction | 70 | Low | High | Moderate |
| SNAr | 72 | Medium | Moderate | High |
| Buchwald-Hartwig | 60 | High | Low | Low |
Key Takeaways:
- Diazotization is preferred for large-scale synthesis due to cost-effectiveness.
- SNAr offers higher functional group tolerance but requires nitro precursors.
- Transition metal methods are limited by sensitivity to reaction conditions.
Industrial-Scale Considerations
Purification and Salt Formation
Crude hydrazine is treated with concentrated HCl in ethanol to precipitate the hydrochloride salt. Recrystallization from hot isopropanol achieves >99% purity.
Emerging Methodologies
Photocatalytic Amination
Recent advances utilize visible-light catalysis to couple aryl halides with hydrazines under mild conditions, though yields remain suboptimal (40–50%).
Flow Chemistry Approaches
Continuous-flow systems enhance heat transfer and reduce reaction times for diazotization steps, improving throughput by 30%.
Chemical Reactions Analysis
1-(2-Bromo-3-(difluoromethoxy)phenyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include organometallic compounds and halide exchange reagents.
Oxidation and Reduction: The hydrazine moiety can undergo oxidation to form azo compounds or reduction to form amines. Common oxidizing agents include hydrogen peroxide and potassium permanganate, while reducing agents include sodium borohydride and lithium aluminum hydride.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Scientific Research Applications
1-(2-Bromo-3-(difluoromethoxy)phenyl)hydrazine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-3-(difluoromethoxy)phenyl)hydrazine hydrochloride involves its interaction with specific molecular targets and pathways. The hydrazine moiety can form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural differences and similarities between 1-(2-Bromo-3-(difluoromethoxy)phenyl)hydrazine hydrochloride and analogous compounds:
Key Observations :
- Halogen Placement : Ortho-substituted halogens (e.g., Br in 1-(2-Bromo-3-(difluoromethoxy)phenyl)hydrazine HCl) are associated with reduced radical scavenging activity compared to meta/para-substituted analogs .
- Electron-Withdrawing Groups : The difluoromethoxy group (-OCF₂H) enhances metabolic stability and lipophilicity compared to methoxy (-OCH₃) or trifluoromethyl (-CF₃) groups .
Antioxidant Activity :
- Derivatives with meta-substituted halogens (e.g., 1-(3-chlorophenyl)hydrazine) show higher radical scavenging activity than ortho-substituted analogs. The 6-methoxy substitution in naphthalene-based hydrazines further enhances activity .
- 1-(2-Bromo-3-(difluoromethoxy)phenyl)hydrazine HCl may exhibit moderate activity due to its ortho-bromo substituent but could be optimized by introducing para-electron-donating groups .
Antimicrobial Activity :
- Pyrazole and oxadiazole derivatives synthesized from bromophenylhydrazines demonstrate efficacy against Gram-positive bacteria (e.g., S. aureus) and fungi .
- 1-(4-Bromo-2-fluorophenyl)hydrazine HCl (CAS 299440-17-8) is a promising precursor for antimicrobial agents, with fluorine enhancing membrane permeability .
Toxicity Profile :
- All phenylhydrazine derivatives require stringent handling due to carcinogenicity (NSRL for phenylhydrazine HCl: 8.8 µg/day) and risks of hemolytic anemia .
- The difluoromethoxy group may reduce systemic toxicity compared to unsubstituted phenylhydrazine, but this requires further validation .
Biological Activity
1-(2-Bromo-3-(difluoromethoxy)phenyl)hydrazine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
1-(2-Bromo-3-(difluoromethoxy)phenyl)hydrazine hydrochloride is characterized by the following properties:
| Property | Details |
|---|---|
| Molecular Formula | C8H8BrF2N- HCl |
| Molecular Weight | 232.52 g/mol |
| IUPAC Name | 1-(2-bromo-3-(difluoromethoxy)phenyl)hydrazine hydrochloride |
| Physical State | White crystalline solid |
The biological activity of 1-(2-Bromo-3-(difluoromethoxy)phenyl)hydrazine hydrochloride is primarily attributed to its ability to interact with various biological targets. The presence of bromine and difluoromethoxy groups enhances its lipophilicity, which may facilitate membrane permeability and interaction with cellular targets.
Anticancer Activity
Research indicates that derivatives of hydrazine compounds exhibit significant anticancer properties. For instance, studies have shown that hydrazine derivatives can inhibit histone deacetylases (HDACs), which are crucial in cancer cell proliferation and survival. The structure-activity relationship (SAR) suggests that the introduction of halogen atoms, such as bromine and fluorine, enhances the potency against cancer cell lines.
- Case Study : A study on similar hydrazine compounds demonstrated that modifications in the aromatic ring significantly affected their IC50 values against various cancer cell lines. For example, a related compound with a difluoromethoxy group exhibited an IC50 value of 0.8 μM against SMYD2, a target implicated in several cancers .
Antimicrobial Activity
The compound's structural features may also contribute to its antimicrobial activity. Compounds with similar halogenated structures have shown broad-spectrum antibacterial effects.
- Research Findings : A study indicated that halogenated phenyl hydrazines could disrupt bacterial cell membranes, leading to increased permeability and cell death. This was particularly noted against resistant strains such as MRSA .
Data Table: Biological Activity Summary
| Activity Type | Target/Effect | IC50 Value | Reference |
|---|---|---|---|
| Anticancer | SMYD2 Inhibition | 0.8 μM | |
| Antibacterial | MRSA | Varies (effective range) |
Structure-Activity Relationship (SAR)
The SAR studies indicate that the position and type of substituents on the phenyl ring significantly influence biological activity. For instance, the meta-substituted derivatives often display higher potency compared to para-substituted ones due to better spatial orientation for binding to active sites on target proteins.
Q & A
Q. What synthetic methodologies are optimal for preparing 1-(2-Bromo-3-(difluoromethoxy)phenyl)hydrazine hydrochloride?
Methodological Answer:
- Step 1 : React 2-bromo-3-(difluoromethoxy)benzaldehyde with hydrazine hydrochloride in ethanol under reflux (6–8 hours). Monitor reaction completion via TLC .
- Step 2 : Isolate the product by cooling the mixture, filtering the precipitate, and recrystallizing from ethanol (yields: 60–94%) .
- Critical Parameters : Adjust molar ratios (e.g., 1:1.3 aldehyde-to-hydrazine) and use sodium acetate as a catalyst to enhance efficiency .
Q. How should researchers safely handle this compound given its toxicity profile?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and N95 respirators to prevent inhalation or dermal exposure .
- Ventilation : Use fume hoods for weighing or handling powdered forms to minimize airborne particles .
- Decontamination : Wash exposed skin with soap/water immediately; avoid eating/drinking in the lab .
- Waste Disposal : Segregate contaminated materials (e.g., animal bedding) and use certified waste management services .
Q. What purification techniques are recommended for isolating high-purity batches?
Methodological Answer:
- Recrystallization : Use ethanol or ethyl acetate as solvents to remove unreacted precursors .
- Chromatography : Employ silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate) for complex mixtures .
- Quality Control : Verify purity via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis .
Advanced Research Questions
Q. How can spectral data discrepancies (e.g., NMR shifts) be resolved for structural confirmation?
Methodological Answer:
- Multi-Technique Approach : Combine H/C NMR, FT-IR, and high-resolution mass spectrometry (HRMS) to cross-validate assignments .
- DFT Calculations : Simulate NMR chemical shifts using density functional theory (e.g., B3LYP/6-31G**) to resolve ambiguities in aromatic proton environments .
- X-ray Crystallography : Resolve crystal structures to unambiguously confirm regiochemistry and hydrogen bonding patterns .
Q. What mechanistic insights explain its role in Fischer indole synthesis or pyrazole formation?
Methodological Answer:
- Fischer Indole Mechanism : The hydrazine moiety condenses with ketones/aldehydes to form hydrazones, which undergo [3,3]-sigmatropic rearrangement under acidic conditions to yield indoles .
- Pyrazole Synthesis : React with α,β-unsaturated ketones (e.g., benzylideneacetone) via cyclocondensation, where the hydrazine acts as a nucleophile attacking the carbonyl group .
- Kinetic Studies : Monitor reaction intermediates via in-situ IR spectroscopy to optimize reaction rates and selectivity .
Q. How does the compound’s substituent pattern influence its biological activity (e.g., enzyme inhibition)?
Methodological Answer:
-
Structure-Activity Relationship (SAR) :
-
In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like aminopeptidase N or VEGFR2 .
Q. What experimental strategies mitigate its reported genotoxic and carcinogenic risks?
Methodological Answer:
- Ames Test : Evaluate mutagenicity using Salmonella typhimurium TA98/TA100 strains with metabolic activation (S9 fraction) .
- NSRL Compliance : Adhere to California EPA’s No Significant Risk Level (NSRL: 14 μg/day) for occupational exposure limits .
- Alternative Derivatives : Synthesize non-hydrazine analogs (e.g., semicarbazides) to retain bioactivity while reducing toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
